
3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound characterized by the presence of a benzamide core, dimethyl substitutions, a tetrazole ring, and a tolyl group. This complex structure makes it a subject of interest in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multistep organic reactions. A common method begins with the nitration of 3,5-dimethylbenzoic acid, followed by amide formation through an amination reaction. The final step involves coupling the resulting amide with a tetrazole derivative under controlled conditions, often requiring specific catalysts or reagents to ensure high yields and purity.
Industrial Production Methods: Industrial synthesis of this compound leverages large-scale reaction vessels and optimized conditions to maximize efficiency and output. Automated processes ensure consistency and adherence to safety protocols, given the hazardous nature of some reagents used in the synthesis.
化学反応の分析
Types of Reactions: 3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: The compound reacts with oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and undergoes substitution reactions in the presence of halogens or other electrophiles.
Major Products Formed: From these reactions, various derivatives can be obtained, including hydroxylated, halogenated, and alkylated products
科学的研究の応用
Chemistry: In chemistry, the compound is studied for its reactivity and potential as a building block for more complex molecules. Its tetrazole ring is particularly interesting for coordination chemistry and the development of new materials.
Biology and Medicine: In biological contexts, derivatives of 3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide are explored for their potential as therapeutic agents. The tetrazole moiety is known to mimic carboxylic acids, making it valuable in drug design.
Industry: Industrial applications may include the development of new polymers or as intermediates in the synthesis of specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can engage in hydrogen bonding and other interactions, influencing biological pathways and potentially inhibiting or activating specific targets.
類似化合物との比較
When compared to similar compounds, such as benzamides with different substituents or tetrazole-containing molecules, 3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide stands out due to its specific structural features. This uniqueness can influence its reactivity, binding properties, and overall utility in various applications.
Similar Compounds: Other similar compounds include 3,5-dimethylbenzoic acid derivatives, N-tetrazole substituted benzamides, and other p-tolyl containing molecules, each with distinct yet related properties.
Overall, the compound's multifaceted nature makes it an intriguing subject for continued research and application across diverse scientific disciplines.
特性
IUPAC Name |
3,5-dimethyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-4-6-16(7-5-12)23-17(20-21-22-23)11-19-18(24)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPWCSYKMIFGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
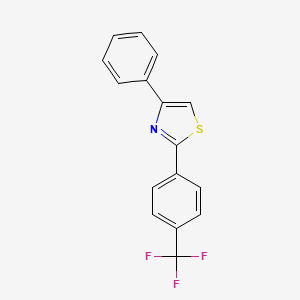
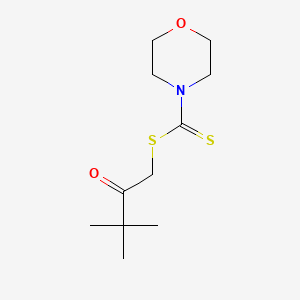
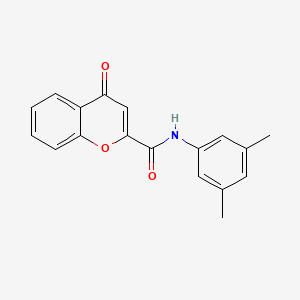
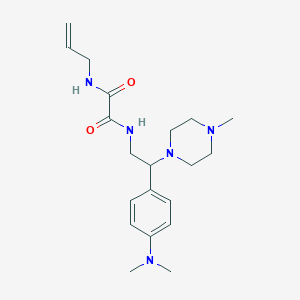
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2953335.png)
![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)

![1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2953341.png)
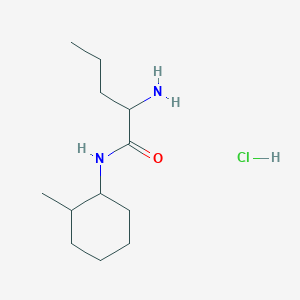
![2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2953344.png)
![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2953345.png)
![[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2953347.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2953349.png)
